molecular formula C22H29N3 B11512515 N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline

N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline

Cat. No.: B11512515
M. Wt: 335.5 g/mol
InChI Key: JKOIJQFZEYFYIO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-indole with an appropriate alkylating agent to introduce the ethyl group. This is followed by the formation of the amine linkage through a reaction with N,N-diethyl-4-aminobenzaldehyde under reductive amination conditions .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)aniline is unique due to the combination of the indole moiety and the diethylamino group. This combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

N,N-diethyl-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]aniline

InChI

InChI=1S/C22H29N3/c1-4-25(5-2)19-12-10-18(11-13-19)16-23-15-14-20-17(3)24-22-9-7-6-8-21(20)22/h6-13,23-24H,4-5,14-16H2,1-3H3

InChI Key

JKOIJQFZEYFYIO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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